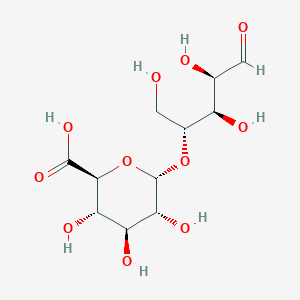

4-O-(Glucopyranosyluronic acid)xylose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-O-(Glucopyranosyluronic acid)xylose, also known as this compound, is a useful research compound. Its molecular formula is C11H18O11 and its molecular weight is 326.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Characteristics and Derivation

4-O-(Glucopyranosyluronic acid)xylose is a derivative of xylan, a hemicellulose found in the cell walls of plants. The compound features a backbone of xylose units with glucuronic acid substitutions, which contribute to its solubility and functional properties. The presence of glucuronic acid enhances its biological activity, making it a subject of interest in therapeutic applications .

Food Science Applications

Prebiotic Effects:

Research indicates that xylo-oligosaccharides (XOS), derived from this compound, exhibit prebiotic properties. They are not digested in the upper gastrointestinal tract but are fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as acetate and propionate. These SCFAs are associated with improved gut health and may reduce the risk of certain diseases .

Functional Food Ingredients:

XOS have been incorporated into various food products, including dairy items, beverages, and baked goods. Their ability to enhance dietary fiber content while promoting gut health makes them valuable ingredients in functional foods .

Pharmaceutical Applications

Antitumor Activity:

Studies have demonstrated that glucuronic acid-containing xylans can inhibit tumor growth by stimulating the immune response. For instance, xylans extracted from plant residues have shown significant antitumor effects against sarcoma-180 cells, suggesting their potential as natural therapeutic agents .

Drug Delivery Systems:

The unique structural properties of this compound allow for its use in drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating drugs and facilitating controlled release .

Biotechnological Applications

Bioconversion Processes:

The enzymatic hydrolysis of hemicellulose, including this compound, is crucial for biofuel production. By breaking down xylan into fermentable sugars, this compound can be utilized in the production of bioethanol and other biobased chemicals, contributing to sustainable energy solutions .

Animal Feed Additives:

In animal nutrition, xylo-oligosaccharides derived from this compound can serve as feed additives that enhance gut health and nutrient absorption in livestock, leading to improved growth performance .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Food Science | PMC8258147 | XOS improve gut health via fermentation by beneficial bacteria |

| Pharmaceutical | ACS Publications | Glucuronic acid-containing xylans exhibit significant antitumor activity |

| Biotechnology | PMC9003230 | Enzymatic hydrolysis of xylan leads to effective biofuel production |

| Animal Nutrition | Nottingham University Research | XOS enhance growth performance in livestock when used as feed additives |

Propriétés

Numéro CAS |

17913-27-8 |

|---|---|

Formule moléculaire |

C11H18O11 |

Poids moléculaire |

326.25 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h1,3-9,11,13-18H,2H2,(H,19,20)/t3-,4+,5+,6-,7-,8+,9-,11-/m0/s1 |

Clé InChI |

QMOUIIQCABQVBO-JFMKVQEESA-N |

SMILES |

C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |

SMILES isomérique |

C([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |

Synonymes |

4-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 4-O-(glucopyranosyluronic acid)xylose GA-4X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.